molecular formula C9H6F3N3 B2867938 4-(Trifluoromethyl)quinazolin-2-amine CAS No. 1780734-37-3

4-(Trifluoromethyl)quinazolin-2-amine

Cat. No.: B2867938
CAS No.: 1780734-37-3
M. Wt: 213.163
InChI Key: DOZREXQIKURZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)quinazolin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H6F3N3 . It is built on a quinazoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The core quinazoline structure consists of a benzene ring fused to a pyrimidine ring, with an amine group at the 2-position and a trifluoromethyl group at the 4-position . This compound serves as a key chemical intermediate in organic synthesis and medicinal chemistry research. Quinazoline derivatives, including 2- and 4-substituted analogues, are extensively investigated for their potential as anticancer agents . Specifically, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been identified as novel inhibitors of tubulin polymerization, targeting the colchicine binding site, and demonstrating potent antitumor activity in leukemia cells . The presence of the trifluoromethyl (CF3) group is a critical feature in modern drug design, as it can enhance metabolic stability, increase bioavailability, and improve the binding affinity of lead compounds through its stereoelectronic properties . Primary Research Applications: • Anticancer Drug Discovery: Serves as a scaffold for developing novel tubulin polymerization inhibitors and other targeted therapies . • Medicinal Chemistry: Used in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . • Chemical Biology: Useful as a building block for generating compound libraries for high-throughput screening. Handling & Compliance: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZREXQIKURZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Trifluoromethylated Quinazoline Amines

General Strategies for Quinazoline (B50416) Core Synthesis

The quinazoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. nih.gov Many of these strategies begin with readily available anthranilic acid or its derivatives. ijarsct.co.in

One of the most established methods is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acids with amides to form 3,4-dihydroquinazolin-4-ones. wikipedia.orgnih.gov This reaction is often carried out at high temperatures, though microwave-assisted methods have been developed to accelerate the process and improve yields. nih.govsemanticscholar.org For instance, the reaction of anthranilic acid with an excess of formamide upon heating is a common route to produce quinazolin-4-one. generis-publishing.com

Alternative strategies for constructing the quinazoline core include:

From 2-Aminobenzonitriles: These starting materials can undergo cyclization with various reagents. For example, palladium-catalyzed reactions of 2-aminobenzonitriles with aldehydes and arylboronic acids can provide diverse quinazoline structures.

From 2-Aminobenzaldehydes or 2-Aminophenyl ketones: These compounds can be condensed with a nitrogen source, such as amines or ammonia, often catalyzed by transition metals, to form the quinazoline ring. ijarsct.co.in

Transition-Metal-Catalyzed Cyclizations: A wide array of transition metals, including copper, iron, manganese, and cobalt, have been employed to catalyze the formation of the quinazoline ring from various precursors. nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov These reactions often proceed via C-H activation, dehydrogenative coupling, or cascade reactions, offering efficient and atom-economical routes to the quinazoline core. researchgate.netmdpi.com For example, copper-catalyzed cascade reactions of substituted (2-bromophenyl)methylamines with amides under air can produce quinazoline derivatives. nih.gov

The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule. These foundational methods create the basic bicyclic structure, which is then further functionalized.

Approaches for Regioselective Trifluoromethylation of Quinazoline Rings

Introducing a trifluoromethyl group onto the quinazoline ring is a critical step in the synthesis of the target compound. The CF3 group can significantly alter the physicochemical and biological properties of a molecule. nih.gov Direct C-H trifluoromethylation can be challenging, so the CF3 group is often incorporated as part of a building block during the ring's construction.

Trifluoroacetic acid (TFA) is an inexpensive and readily available source for the trifluoromethyl group. organic-chemistry.org A notable one-pot method involves the condensation of anthranilic acids with TFA in the presence of a coupling and dehydrating agent like n-propanephosphonic anhydride (T3P). organic-chemistry.orgnih.gov This is followed by condensation with an amine to yield 2-trifluoromethylquinazolin-4(3H)-ones. organic-chemistry.orgnih.gov This cascade reaction has been shown to be robust, scalable, and versatile, allowing for the synthesis of a variety of derivatives with yields up to 75%. organic-chemistry.orgnih.gov The resulting 2-(trifluoromethyl)quinazolin-4(3H)-one is a key intermediate that can be further modified to introduce the desired amine substituent.

The table below summarizes the synthesis of various 2-(trifluoromethyl)quinazolin-4(3H)-ones using TFA as the CF3 source, as demonstrated in a study by Almeida et al. acs.org

Starting Anthranilic AcidAmine PartnerProductYield (%)
Anthranilic acidBenzylamine3-Benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one70
2-Amino-6-methoxybenzoic acidBenzylamine3-Benzyl-5-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one69
2-Amino-4-nitrobenzoic acidBenzylamine3-Benzyl-7-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one75

Trifluoroacetimidoyl chlorides are versatile reagents for introducing the trifluoromethyl group. Palladium catalysis enables their use in carbonylative cyclization reactions to build the trifluoromethylated quinazolinone core. One such strategy involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides, 2-iodoanilines, and a carbon monoxide source. researchgate.net This cascade reaction efficiently constructs 2-(trifluoromethyl)quinazolin-4(3H)-ones. researchgate.net

Another approach utilizes a heterogeneous palladium catalyst supported on activated carbon fibers (Pd/ACFs) for a three-component carbonylative reaction between trifluoroacetimidoyl chlorides and amines, which also yields 2-(trifluoromethyl)quinazolin-4(3H)-ones. rsc.org This heterogeneous system offers the advantage of catalyst recyclability. rsc.org While not palladium-based, it is noteworthy that iron(III) chloride (FeCl3) can also mediate a cascade coupling and decarbonylative annulation between isatins and trifluoroacetimidoyl chlorides to form these key intermediates. nih.govacs.orgorganic-chemistry.org

Methods for Incorporating Amino Substituents onto the Quinazoline System

Once the trifluoromethylated quinazoline core, often a 2- or 4-chloroquinazoline derivative, is synthesized, the final step is the introduction of the amino group. Several standard C-N bond-forming reactions are employed for this purpose.

Nucleophilic Aromatic Substitution (SNAr): A halogen at the 2- or 4-position of the quinazoline ring is susceptible to nucleophilic attack by an amine. This is a common and direct method for installing amino substituents. nih.gov The reactivity can be influenced by the electronic nature of the amine, with electron-rich amines generally reacting more readily. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is widely used for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgacsgcipr.orgyoutube.comorganic-chemistry.org It involves a palladium catalyst, a suitable phosphine ligand, and a base to couple a chloroquinazoline with a primary or secondary amine. wikipedia.orgacsgcipr.org This method is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-N bonds using a copper catalyst. wikipedia.org It can be used to couple haloquinazolines with amines, often requiring higher temperatures than palladium-catalyzed methods but benefiting from the lower cost of the copper catalyst. wikipedia.org Modern variations of the Ullmann reaction use ligands to allow for milder reaction conditions.

Synthetic Routes for Specific Isomers and Derivatives (e.g., N-Aryl-2-(Trifluoromethyl)quinazoline-4-amine Analogues)

The synthesis of specific derivatives, such as N-aryl-2-(trifluoromethyl)quinazoline-4-amine, follows a logical sequence based on the methodologies described above. A common synthetic pathway begins with the construction of a 2-(trifluoromethyl)quinazolin-4(3H)-one intermediate. nih.govnih.gov

A representative synthesis is outlined below: nih.govresearchgate.net

Formation of the Quinazolinone Core: This step often starts with a substituted anthranilic acid which is cyclized with a trifluoromethyl source like trifluoroacetic anhydride to form a 2-trifluoromethyl-3,1-benzoxazin-4-one.

Reaction with an Amine: The benzoxazinone intermediate is then reacted with an appropriate amine (e.g., ammonia or a primary amine) to open the oxazinone ring and re-close it to form the desired 2-(trifluoromethyl)quinazolin-4(3H)-one.

Chlorination: The quinazolinone is converted to a more reactive intermediate, 4-chloro-2-(trifluoromethyl)quinazoline, typically using a chlorinating agent like phosphoryl chloride (POCl3) or thionyl chloride (SOCl2).

Final Amination: The crucial C-N bond is formed by reacting the 4-chloroquinazoline intermediate with a desired aryl amine (aniline derivative) via a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction to yield the final N-aryl-2-(trifluoromethyl)quinazoline-4-amine product. nih.govresearchgate.net

This modular approach allows for the synthesis of a wide library of derivatives by varying the starting anthranilic acid and the final aryl amine used in the coupling step. nih.govnih.gov

The following table presents examples of synthesized N-aryl-2-(trifluoromethyl)quinazoline-4-amine derivatives and their precursors.

Quinazoline IntermediateAmine Coupling PartnerFinal Product
4-Chloro-2-(trifluoromethyl)quinazoline4-FluoroanilineN-(4-fluorophenyl)-2-(trifluoromethyl)quinazolin-4-amine
4-Chloro-2-(trifluoromethyl)quinazoline3-EthynylanilineN-(3-ethynylphenyl)-2-(trifluoromethyl)quinazolin-4-amine
4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline4-(Piperidin-1-yl)anilineN-(4-(Piperidin-1-yl)phenyl)-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine

Spectrum of Biological Activities of Trifluoromethylated Quinazoline Amines

Anticancer Activities

Derivatives of 4-(trifluoromethyl)quinazoline-2-amine have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer. These compounds exert their effects through multiple mechanisms, including the inhibition of crucial kinases, interference with DNA-associated enzymes, disruption of microtubule dynamics, suppression of cell proliferation, and induction of programmed cell death.

Kinase Inhibition Profiles

The quinazoline (B50416) core is a well-established scaffold for the development of kinase inhibitors, and the addition of a trifluoromethyl group can further enhance this activity. nih.govglobalresearchonline.net Several FDA-approved kinase inhibitors feature the quinazoline structure. nih.govnih.gov Derivatives of 4-(trifluoromethyl)quinazoline-2-amine have been investigated for their ability to inhibit a range of kinases implicated in cancer progression.

Notably, the 4-anilinoquinazoline (B1210976) scaffold is a key feature in dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). globalresearchonline.net Vandetanib, an approved drug for medullary thyroid cancer, is a quinazoline-based dual inhibitor of EGFR and VEGFR-2. nih.govtbzmed.ac.ir The simultaneous inhibition of these two receptor tyrosine kinases is a valuable therapeutic strategy due to their common downstream signaling pathways. tbzmed.ac.ir

Some novel quinazoline sulfonamide derivatives have been synthesized and evaluated as potential dual inhibitors of EGFR and VEGFR-2. One such compound demonstrated potent inhibitory activity against both EGFR and VEGFR with IC50 values of 0.0728 µM and 0.0523 µM, respectively. nih.gov Another study reported a quinazoline derivative with a 3.5-fold higher inhibitory activity on EGFR (IC50 of 5.9 nM) and similar inhibitory activity on VEGFR-2 (IC50 of 36.78 nM) compared to vandetanib. nih.gov

Furthermore, lapatinib, a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), also contains a quinazoline core, highlighting the versatility of this scaffold in targeting different kinases. nih.gov A recent study on 4-trifluoromethyl-2-anilinoquinoline derivatives, a structurally related class of compounds, identified Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target. researchgate.net Molecular docking studies have also suggested that certain N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives may target Pim-1 kinase. magtechjournal.com

Table 1: Kinase Inhibition Profile of Selected Trifluoromethylated Quinazoline Derivatives

Compound Class Target Kinase(s) Potency (IC50)
Quinazoline Sulfonamide Derivative EGFR, VEGFR-2 0.0728 µM (EGFR), 0.0523 µM (VEGFR-2) nih.gov
4,6,7-Trisubstituted Quinazoline VEGFR, PDGFR-β, c-KIT Nanomolar range ekb.eg
4-Trifluoromethyl-2-anilinoquinoline Derivative SGK1 Identified as a potential target researchgate.net
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine Derivative Pim-1 Identified as a potential target magtechjournal.com

Inhibition of DNA-Associated Enzymes

In addition to kinase inhibition, trifluoromethylated quinazoline amines have been explored as inhibitors of enzymes that play critical roles in DNA replication and repair. A series of novel 2-trifluoromethyl-4-aminoquinazoline derivatives were designed and synthesized, with one compound showing a significant selective anticancer activity. researchgate.net Further investigation revealed that this compound may exert its effect by inhibiting Werner (WRN) helicase activity and affecting DNA damage repair pathways. researchgate.netresearchgate.net The compound was found to bind to WRN, downregulate its expression, and inhibit the MDM2/p53 pathway, leading to mitotic arrest and cell death. researchgate.net

While direct inhibition of topoisomerase, Poly (ADP-ribose) polymerase (PARP), and Dihydrofolate Reductase (DHFR) by 4-(trifluoromethyl)quinazolin-2-amine itself is not extensively detailed in the provided search results, the broader class of quinazoline derivatives has been associated with such activities. For instance, docking studies on certain quinazoline hybrids have shown potential interactions with the active sites of topoisomerase I and II. nih.gov Quinazolinone-based hybrids have also been investigated for DHFR inhibition. nih.gov

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. researchgate.net Several N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been identified as inhibitors of tubulin polymerization. nih.gov These compounds disrupt cellular microtubule networks by targeting the colchicine (B1669291) binding site on tubulin. nih.govacs.org This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.netnih.gov

One study on 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives, which are structurally similar, identified a compound that effectively inhibited microtubule polymerization by binding to the colchicine site of tubulin. researchgate.net This compound disrupted the cell microtubule networks, arrested the cell cycle at the G2/M phase, and induced apoptosis. researchgate.net Another study on quinazolinone-amino acid hybrids revealed dual inhibition of EGFR kinase and tubulin polymerization, with one compound showing an IC50 of 6.24 µM for tubulin polymerization inhibition. mdpi.com

Table 2: Tubulin Polymerization Inhibition by Trifluoromethylated Quinazoline Derivatives

Compound Class Mechanism of Action Cellular Effects
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives Inhibit tubulin polymerization by targeting the colchicine site nih.gov Disruption of microtubule networks, G2/M cell cycle arrest, apoptosis induction nih.gov
2-(trifluoromethyl)quinolin-4-amine derivatives Inhibit microtubule polymerization by binding to the colchicine site researchgate.net Disruption of microtubule networks, G2/M cell cycle arrest, apoptosis induction researchgate.net
Quinazolinone-amino acid hybrids Dual inhibition of EGFR and tubulin polymerization mdpi.com High cytotoxic activity mdpi.com

Cellular Antiproliferative Effects and Cell Cycle Modulation

Derivatives of 4-(trifluoromethyl)quinazoline-2-amine have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. magtechjournal.commagtechjournal.comnih.gov For instance, a series of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives were evaluated against four human cancer cell lines (PC3, LNCaP, K562, and HeLa), with one compound exhibiting excellent antitumor activity against PC3, LNCaP, and K562 cells with IC50 values of 5.51, 4.51, and 8.49 µmol·L-1, respectively. magtechjournal.com

Another study on 4-amino-2-trifluoromethyl quinazoline derivatives showed that some of the synthesized compounds had certain inhibitory activities against LNCaP, PC-3, and HeLa tumor cell lines. magtechjournal.com A novel series of trifluoromethyl-containing quinazoline derivatives also displayed moderate to excellent antiproliferative activity against five different cell lines (PC3, LNCaP, K562, HeLa, and A549). nih.gov One compound from this series was identified as the most potent, with IC50 values of 3.02, 3.45, and 3.98 μM against PC3, LNCaP, and K562 cells, respectively. nih.gov

The antiproliferative effects of these compounds are often associated with their ability to modulate the cell cycle. As mentioned earlier, compounds that inhibit tubulin polymerization typically cause cell cycle arrest at the G2/M phase. researchgate.netnih.gov Additionally, a novel quinazoline sulfonamide derivative was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov In contrast, a study on a different quinazoline derivative carrying a substituted-sulfonamide moiety reported cell cycle arrest at the G1 phase. nih.gov

Table 3: Antiproliferative Activity of Selected Trifluoromethylated Quinazoline Derivatives

Compound Derivative Cell Line(s) Potency (IC50)
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine PC3, LNCaP, K562 5.51 µM, 4.51 µM, 8.49 µM magtechjournal.com
Trifluoromethyl-containing quinazoline PC3, LNCaP, K562 3.02 µM, 3.45 µM, 3.98 µM nih.gov
Quinazoline sulfonamide MCF-7 0.0977 µM nih.gov
Quinazoline with substituted-sulfonamide MCF-7 2.5 µM nih.gov
Oxo-5-(trifluoromethyl)quinazolinyl amide HeLa, COLO 205, HepG2, MCF-7 1.8 ± 0.09 µM, 1.9 ± 0.11 µM, 1.7 ± 0.08 µM, 1.8 ± 0.07 µM (for compound 5l) researchgate.net

Induction of Apoptosis Pathways

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have shown that trifluoromethylated quinazoline derivatives can trigger apoptotic pathways in cancer cells. nih.govnih.gov For instance, a potent trifluoromethyl-containing quinazoline derivative was found to induce apoptosis in cancer cells. nih.gov Similarly, quinazoline derivatives with substituted-sulfonamides were shown to activate the apoptotic cell death pathway in MCF-7 cells. nih.gov This was confirmed by the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. nih.gov

The induction of apoptosis is often a consequence of the primary mechanism of action of the drug. For example, compounds that inhibit tubulin polymerization and cause cell cycle arrest at the G2/M phase ultimately lead to apoptosis. researchgate.netnih.gov A novel quinazoline sulfonamide derivative that inhibits EGFR and VEGFR-2 also induced apoptosis in MCF-7 cells. nih.gov Furthermore, a 2,4-diamine-quinazoline derivative was shown to induce apoptosis-like characteristics in Trichomonas vaginalis, including phosphatidylserine (B164497) exposure and membrane alterations. nih.gov

Anti-inflammatory Activities

The quinazoline and quinazolinone scaffolds are not only prevalent in anticancer agents but also in compounds with significant anti-inflammatory properties. nih.govsemanticscholar.org These compounds can modulate the inflammatory response by inhibiting key enzymes and signaling pathways involved in inflammation.

Quinazolinone derivatives have been investigated for their ability to inhibit the expression of inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov The inhibition of COX-2 and iNOS mRNA expression is thought to occur via the inhibition of the nuclear factor κB (NF-κB) pathway. nih.gov LPS is known to induce an overproduction of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) through the expression of iNOS and COX-2. mdpi.com

Several quinazoline derivatives have been synthesized and tested for their inhibitory activity against COX-1 and COX-2. nih.gov Some of these compounds exhibited interesting COX-1 selectivity, with some being completely selective for COX-1. nih.gov The anti-inflammatory drug proquazone, which contains a quinazoline core, is a known NSAID. nih.gov

Table 4: Anti-inflammatory Mechanisms of Quinazoline Derivatives

Compound Class Target(s) Mechanism of Action
Quinazolinone derivatives COX-2, iNOS, IL-1β, TNF-α Inhibition of inflammatory gene expression via the NF-κB pathway nih.gov
2,4,7-substituted quinazolines COX-1, COX-2 Selective inhibition of COX-1 nih.gov
Pyrazolo[1,5-a]quinazolines NF-κB Inhibition of LPS-induced NF-κB transcriptional activity mdpi.com

Antimicrobial Activities

Trifluoromethylated quinazoline amines have been investigated for their potential as antimicrobial agents, demonstrating varying degrees of efficacy against both bacterial and fungal pathogens. The introduction of a trifluoromethyl group into the quinazoline scaffold is a key structural modification explored for enhancing antimicrobial potency.

Antibacterial Efficacy Against Bacterial Strains

The quinazoline and quinazolinone cores are recognized as important scaffolds in the development of new antibacterial agents, with research focusing on their potential to combat drug-resistant bacterial strains. nih.gov Modifications to the quinazoline structure, such as the inclusion of a trifluoromethyl group, have been explored to enhance antibacterial properties. acs.org

Research into 4(3H)-quinazolinone derivatives has identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.org For instance, certain quinazolinone compounds have shown potent activity against a panel of Gram-positive organisms, particularly Staphylococcal species, including vancomycin- and linezolid-resistant strains. acs.org While many quinazolinones show strong activity against Gram-positive bacteria, their efficacy against Gram-negative strains is often more limited. acs.org

Studies on various quinazolinone derivatives have shown that structural modifications significantly impact their antibacterial spectrum. For example, the substitution of heterocyclic moieties or halogens at different positions on the quinazoline ring can promote antimicrobial activities. nih.gov Some synthesized quinazolinone derivatives, when conjugated with silver nanoparticles, have shown enhanced antibacterial activity against pathogens like Escherichia coli, Streptococcus pyogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Hybrids of quinazoline/quinazolinone are considered useful scaffolds for discovering novel antibacterial drugs due to their diverse mechanisms of action. nih.gov

Compound ClassBacterial StrainActivity/ObservationReference
4(3H)-QuinazolinonesMethicillin-resistant Staphylococcus aureus (MRSA)Potent inhibitory activity observed. acs.org
4(3H)-QuinazolinonesVancomycin-resistant Enterococcus faecalisPoor activity generally observed (MIC ≥ 16 µg/mL). acs.org
Quinazolinone-Ag NanoparticlesEscherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniaeEnhanced antibacterial activity compared to the compounds alone. nih.gov
Quinazoline/Imidazolyl ConjugatesKlebsiella pneumoniae, Pseudomonas aeruginosaExhibited antibacterial activity. nih.gov

Antifungal Efficacy

Derivatives of the quinazoline scaffold have also been evaluated for their effectiveness against fungal pathogens. Studies have shown that certain 2-substituted-4-amino-quinolines and -quinazolines exhibit moderate to excellent inhibitory potencies against various invasive fungi. nih.gov The presence of a trifluoromethyl group is a common feature in many modern antifungal agents, and its incorporation into heterocyclic structures like quinazoline is a strategy to develop new fungicidal compounds. nih.govfrontiersin.org

For example, a series of 2-substituted-4-amino-quinolines demonstrated potent and broad-spectrum antifungal activities with Minimum Inhibitory Concentration (MIC) values ranging from 4-32 μg/mL against several fungal strains. nih.gov Research on related trifluoromethyl-containing heterocyclic compounds, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, has also shown significant antifungal activities against plant-pathogenic fungi like Botrytis cinerea. frontiersin.org While direct data on this compound is limited, the broader class of trifluoromethylated heterocycles shows significant promise in the development of new antifungal agents. nih.govfrontiersin.org

Compound ClassFungal StrainActivity (MIC)Reference
2-Substituted-4-amino-quinolinesInvasive Fungi4-32 μg/mL nih.gov
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidinesBotrytis cinereaGood to significant inhibition rates. frontiersin.org
Trifluoromethyl-containing 1,2,4-triazolesCandida albicansPromising activity (e.g., MIC = 0.031 μg/mL for one derivative). nih.gov

Antiparasitic Activities (e.g., Antimalarial, Antiwolbachial)

The trifluoromethylated quinazoline amine scaffold has emerged as a promising foundation for the development of novel antiparasitic agents, particularly those targeting malaria and filarial worm infections.

Research into 2-anilino 4-amino substituted quinazolines has led to the identification of potent antimalarial agents. acs.org Optimization of this class of compounds has yielded derivatives with significant activity against the asexual stage of Plasmodium falciparum, the parasite responsible for malaria. acs.org For example, compounds such as N4-Benzyl-N2-[4-(trifluoromethyl)phenyl]quinazoline-2,4-diamine were synthesized as part of structure-activity relationship (SAR) studies aimed at improving potency. acs.org These studies revealed that modifications at the 2- and 4-positions of the quinazoline ring are crucial for antimalarial efficacy. acs.org The activity of these compounds is often comparable to established antimalarials like chloroquine (B1663885) and mefloquine, and they have shown effectiveness against multidrug-resistant parasite strains. acs.org

In the context of filarial diseases, such as onchocerciasis (river blindness) and lymphatic filariasis, a key strategy involves targeting the endosymbiotic bacterium Wolbachia, which is essential for the worms' survival and reproduction. nih.gov A high-throughput screen of over 300,000 small molecules identified a quinazoline series as being highly effective at eliminating Wolbachia. nih.gov Medicinal chemistry optimization of these initial hits led to the development of quinazoline-based compounds that can achieve greater than 99% elimination of Wolbachia in preclinical models of filarial infection with a single dose. nih.gov This represents a significant potential improvement over the current standard treatment of doxycycline, which requires a 4- to 6-week course. nih.gov

ActivityTarget Organism/CellCompound Class/ExampleKey FindingsReference
Antimalarial Plasmodium falciparum (asexual stage)2-Anilino 4-Amino QuinazolinesPotent activity against drug-sensitive and multidrug-resistant strains. acs.org
P. falciparumN2-[4-(trifluoromethyl)phenyl]quinazoline derivativeSynthesized for SAR studies to optimize potency. acs.org
Antiwolbachial Wolbachia (in Brugia pahangi and Litomosoides sigmodontis)Quinazolines>99% elimination of Wolbachia achieved with a single dose in an in vivo model. nih.gov

Other Reported Biological Activities (e.g., Anticonvulsant, Antiviral, Anti-Alzheimer's Disease, Insecticidal)

Beyond antimicrobial and antiparasitic applications, trifluoromethylated quinazoline amines and related derivatives have been explored for a range of other biological activities.

Anticonvulsant Activity: The quinazolin-4(3H)-one ring system has been a focus of research for central nervous system (CNS) depressant and anticonvulsant properties since the discovery of methaqualone. nih.govmdpi.com Studies have shown that various 2,3-disubstituted quinazolin-4(3H)-one derivatives exhibit potential anticonvulsant activity in preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com The proposed mechanism for some of these compounds involves acting as positive allosteric modulators of the GABAA receptor. mdpi.com

Antiviral Activity: Quinazolinone compounds have been identified as novel inhibitors of various viruses. Phenotypic screening has revealed that certain 2,3,6-trisubstituted quinazolinone compounds are potent inhibitors of Zika virus (ZIKV) replication. nih.gov Similarly, quinazolin-4-one derivatives have been discovered as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov Other studies have demonstrated that (quinazolin-4-ylamino)methyl-phosphonates possess antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com

Anti-Alzheimer's Disease Activity: The multifaceted nature of Alzheimer's disease (AD) has prompted research into multi-targeting agents, with the quinazoline scaffold being a key area of exploration. nih.gov Derivatives of quinazoline have been designed to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), which are implicated in the pathology of AD. nih.gov Furthermore, some quinazolin-4-one derivatives have been developed as selective inhibitors of histone deacetylase 6 (HDAC6), a target that has shown potential for improving learning and memory in AD models. nih.gov

Insecticidal Activity: Certain quinazoline derivatives containing trifluoromethyl groups have been designed as potent insecticides. nih.gov One such derivative, a (trifluoromethyl)diazirinyl analog of the acaricide fenazaquin, acts as an inhibitor of NADH:ubiquinone oxidoreductase, a critical enzyme in the mitochondrial respiratory chain. nih.gov This compound demonstrated inhibitory potency in the nanomolar range. nih.gov Related heterocyclic structures, such as pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety, have also shown excellent insecticidal activity against various agricultural pests. acs.org

ActivityCompound Class / ExampleTarget / MechanismKey FindingsReference
Anticonvulsant Quinazolin-4(3H)-one derivativesGABAA receptor modulationProtection against pentylenetetrazole (PTZ)-induced seizures in mice. mdpi.com
Antiviral 2,3,6-trisubstituted quinazolinonesZika Virus (ZIKV) replicationPotent inhibition of ZIKV replication. nih.gov
Antiviral Quinazolin-4-one derivativesSARS-CoV-2 Main Protease (Mpro)Non-covalent inhibition of Mpro with effective antiviral activity in cell culture. nih.gov
Anti-Alzheimer's Quinazoline derivativesAcetylcholinesterase (AChE), BACE-1Significant inhibitory activity against key AD-related enzymes. nih.gov
Anti-Alzheimer's Quinazolin-4-one derivativesHistone Deacetylase 6 (HDAC6)Selective HDAC6 inhibition and improvement in learning-based performance in mice. nih.gov
Insecticidal 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazolineNADH:ubiquinone oxidoreductasePotent enzyme inhibition (IC50 of 3-4 nM). nih.gov

Structure Activity Relationship Sar Studies of Trifluoromethylated Quinazoline Amines

Influence of Trifluoromethyl Group Position and Substitution on Biological Activity

The position and substitution pattern of the trifluoromethyl group on the quinazoline (B50416) ring are critical determinants of biological activity. The electron-withdrawing nature of the CF3 group can alter the pKa of the quinazoline nitrogen atoms, which in turn affects the molecule's interaction with biological targets. nih.gov

Studies on various quinazoline and quinoline (B57606) derivatives have demonstrated that the placement of the trifluoromethyl group significantly impacts their potency. For instance, in a series of 4-aminoquinoline (B48711) antiplasmodial agents, an electron-withdrawing trifluoromethyl group at the 7-position was shown to lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. nih.gov This alteration in basicity is crucial for the compound's accumulation in the parasite's acidic food vacuole.

The impact of the trifluoromethyl group's position is highlighted in the development of various kinase inhibitors, where its placement can dictate selectivity and potency. For example, the presence of a trifluoromethyl group on an aromatic ring in aryl-urea derivatives has been shown to influence their anticancer and antibacterial activities. nih.gov

Role of Amino Substituents and Linker Variations on Pharmacological Efficacy

In the development of antimalarial agents, optimization of 2-anilino 4-amino substituted quinazolines has shown that the nature of the substituent at the 2-position is crucial for activity. acs.org The synthetic route to these compounds often involves a nucleophilic aromatic substitution (SNAr) reaction, where an aniline (B41778) derivative displaces a leaving group at the 2-position of the quinazoline ring. acs.org

Similarly, in the design of antitumor agents, a variety of functional groups have been introduced at the 2-amino position of the quinazoline scaffold. A study on N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives found that the introduction of a piperazine (B1678402) ring resulted in a compound with strong antitumor activity. magtechjournal.com This suggests that the substituent at the 2-amino position can significantly impact the compound's interaction with its biological target.

Linker variations, which connect the quinazoline core to other chemical moieties, also have a substantial effect on pharmacological efficacy. The length, rigidity, and chemical nature of the linker can influence the compound's conformation and its ability to fit into the binding pocket of a target protein. For example, in a series of quinazolinone-2-carboxamide derivatives, variations in the linker between the quinazolinone ring and a benzoic acid moiety had a dramatic impact on antimalarial potency. acs.org

The following table summarizes the effects of different amino substituents on the antitumor activity of 4-(Trifluoromethyl)quinazolin-2-amine derivatives against various cancer cell lines.

CompoundAmino SubstituentPC3 IC50 (µM)LNCaP IC50 (µM)K562 IC50 (µM)Source
8b N-piperazine5.514.518.49 magtechjournal.com
8c N-phenyl--- magtechjournal.com
10b -3.023.453.98 nih.govresearchgate.net

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

These findings underscore the importance of systematic exploration of amino substituents and linker variations in the design of potent and selective this compound-based therapeutic agents.

Bioisosteric Replacement Strategies within Quinazoline Scaffolds

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physicochemical properties. researchgate.netnih.gov In the context of quinazoline scaffolds, this approach has been employed to modulate biological activity and overcome liabilities such as metabolic instability.

The trifluoromethyl group itself is often considered a bioisostere of a methyl group or an aliphatic nitro group. researchgate.net Replacing a nitro group with a trifluoromethyl group has been shown to increase metabolic stability while retaining the desired signaling profile in cannabinoid receptor modulators. researchgate.netnih.gov This suggests that similar strategies could be beneficial in the optimization of this compound derivatives.

Within the quinazoline scaffold itself, bioisosteric replacement of key structural elements can lead to significant changes in biological activity. For example, replacing a carbon atom with a sulfur atom in the side chain of triazino[2,3-c]quinazolines resulted in altered affinity for COX-1, demonstrating that subtle changes can impact target selectivity. nih.gov The introduction of a sulfur atom can lead to new interactions that stabilize the ligand-target complex. nih.gov

The following table provides examples of bioisosteric replacements and their effects on biological activity.

Original GroupBioisosteric ReplacementEffect on Biological ActivitySource
Aliphatic Nitro GroupTrifluoromethyl GroupIncreased metabolic stability, retained signaling profile researchgate.netnih.gov
Carbon AtomSulfur AtomAltered affinity for COX-1 nih.gov
MethylthiopropionateEthylthioacetateSignificant increase in anti-inflammatory activity preprints.org

Lead Optimization Strategies for Enhanced Potency and Target Selectivity

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov For this compound and its derivatives, several strategies can be employed to enhance their therapeutic potential.

One key strategy is to use structure-activity relationship (SAR) data to guide the design of new analogs. By systematically exploring different substituents at various positions on the quinazoline ring and the 2-amino group, it is possible to identify modifications that lead to improved potency and selectivity. For example, in the optimization of 2-anilino 4-amino substituted quinazolines as antimalarial agents, researchers defined the functionality necessary for activity and improved in vitro metabolism and solubility. acs.org

Another important approach is to use computational methods, such as molecular docking, to understand how these compounds bind to their biological targets. This information can then be used to design new derivatives with improved binding affinity and selectivity. For instance, molecular docking studies of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives suggested that PIM-1 kinase is a potential target. magtechjournal.com

Furthermore, pharmacophore hybridization, which involves combining the structural features of different bioactive molecules, can be a fruitful strategy. A novel series of trifluoromethyl-containing quinazoline derivatives was designed using this approach, leading to the identification of a potent antitumor compound. nih.gov

The table below outlines various lead optimization strategies and their potential outcomes.

StrategyDescriptionPotential Outcome
SAR-Guided Design Systematically modifying the lead compound based on SAR data.Enhanced potency and selectivity.
Computational Modeling Using molecular docking and other computational tools to guide the design of new analogs.Improved binding affinity and target selectivity.
Pharmacophore Hybridization Combining the structural features of different bioactive molecules.Novel compounds with enhanced or dual activity.
Physicochemical Property Modulation Modifying the lead compound to improve properties like solubility and metabolic stability.Improved pharmacokinetic profile.

Through the application of these and other lead optimization strategies, it is possible to develop this compound derivatives with enhanced therapeutic potential for a variety of diseases.

Mechanism of Action Moa Elucidation

Target Identification and Validation

The therapeutic potential of quinazoline-based compounds is largely defined by their ability to bind and modulate the function of specific biological macromolecules.

Derivatives of the quinazoline (B50416) scaffold have been identified as potent inhibitors of several key enzyme families crucial for cell proliferation, survival, and metabolism.

Kinases: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for developing protein kinase inhibitors. These compounds typically target the ATP-binding site of kinases, playing a crucial role in cancer therapy. mdpi.com For instance, certain quinazoline-based derivatives have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), showing efficacy in acute myeloid leukemia (AML) cell lines. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the quinazoline core and the aniline (B41778) ring are critical for inhibitory activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The introduction of a trifluoromethyl group, in particular, has been noted to enhance biological activity in some contexts. researchgate.net

Helicases: N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been specifically investigated as potential inhibitors of Werner (WRN) helicase. researchgate.netresearchgate.net WRN helicase is a key enzyme involved in DNA repair and maintenance, making it a synthetic lethal target in microsatellite instability cancers. researchgate.netresearchgate.net Studies have shown that these compounds exhibit anti-proliferative activity against cancer cell lines that overexpress WRN, suggesting that their mechanism of action involves the direct targeting and inhibition of this helicase. researchgate.netresearchgate.net

Dihydrofolate Reductase (DHFR): Quinazoline analogs are recognized as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of nucleotides and certain amino acids. nih.govwikipedia.orgpatsnap.com DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a cofactor required for cell division and growth. patsnap.com By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell death. nih.gov This mechanism makes DHFR inhibitors, including those with a quinazoline core, effective as anticancer and antimicrobial agents. nih.govwikipedia.orgasm.org The quinazoline structure can mimic the natural substrate, dihydrofolate, allowing it to bind to the enzyme's active site. nih.govwikipedia.org

β-Ketoacyl-ACP Synthase II (FabF): The type II fatty acid synthase (FAS-II) system in bacteria is an essential pathway for survival, making its components attractive targets for new antibacterial agents. nih.gov Key enzymes in this pathway include β-ketoacyl-acyl carrier protein synthases, such as FabF. nih.gov While various natural products and synthetic compounds have been identified as inhibitors of this pathway, specific research directly linking 4-(Trifluoromethyl)quinazolin-2-amine or its close derivatives to the inhibition of FabF is not extensively documented in the available literature. nih.govmdpi.com

Table 1: Enzyme Inhibition by Quinazoline Derivatives

Enzyme Target Specific Derivative Class Finding
Protein Kinases (EGFR, FLT3, AURKA) 4-Anilinoquinazolines, Quinazoline-based multi-kinase inhibitors Act as ATP-competitive inhibitors, showing anti-proliferative activity in cancer cell lines. mdpi.comnih.gov
Werner (WRN) Helicase N-aryl-2-trifluoromethyl-quinazoline-4-amine Inhibit WRN helicase activity, leading to anti-proliferative effects in specific cancer cells. researchgate.netresearchgate.net
Dihydrofolate Reductase (DHFR) Quinazoline analogs Inhibit the enzyme, disrupting DNA synthesis and cell growth, with applications in cancer and infectious diseases. nih.govwikipedia.orgnih.gov

Interference with Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases. nih.gov Targeting these large, often flat interfaces with small molecules is a significant challenge in drug discovery. nih.gov While the quinazoline scaffold is a versatile platform for designing enzyme inhibitors, which involves interaction with a single protein, its application in directly disrupting the interaction between two distinct protein partners is a less explored area. The development of molecules that can effectively interfere with specific PPIs often requires targeting smaller "hot-spot" regions on the protein surfaces. nih.govnih.gov Currently, specific examples of this compound derivatives designed as inhibitors of classical protein-protein interactions are not prominently featured in the reviewed scientific literature.

Cellular Pathway Modulation and Signaling Interruption

Beyond direct enzyme inhibition, the biological effects of this compound derivatives can be understood through their impact on broader cellular pathways and signaling networks.

The DNA Damage Response (DDR) is a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic stability. nih.govresearchgate.net A key strategy in cancer therapy is to exploit this pathway, often by combining DNA-damaging agents with inhibitors of DDR kinases. nih.gov The quinazoline scaffold has been utilized to develop inhibitors of key kinases within the DDR pathway. For example, a compound belonging to the 2-(quinazolin-2-yl)-phenols class was identified as an inhibitor of Checkpoint Kinase 2 (Chk2), a critical transducer kinase in the DDR network that is activated in response to DNA double-strand breaks. nih.gov By inhibiting such kinases, these compounds can disrupt the cell's ability to arrest its cycle and repair DNA damage, potentially sensitizing cancer cells to other therapies. nih.gov

Fatty acid biosynthesis is a critical metabolic pathway for all organisms. In bacteria, the FAS-II pathway is distinct from the type I pathway (FAS-I) found in mammals, making it a prime target for developing selective antibacterial drugs. nih.gov This pathway involves several key enzymes, including the β-ketoacyl-ACP synthases (e.g., FabF and FabH). nih.govmdpi.com Natural products like cerulenin and platensimycin are known inhibitors of this pathway. nih.govnih.gov While the search for new FAS-II inhibitors is an active area of research, the available literature does not provide significant evidence of this compound or its direct derivatives being specifically developed or validated as inhibitors of the fatty acid biosynthesis pathway.

A significant challenge in treating bacterial infections and cancer is the emergence of multidrug resistance (MDR), where cells actively expel therapeutic agents using transport proteins known as efflux pumps. nih.gov One strategy to combat MDR is the use of efflux pump inhibitors (EPIs), which can restore the efficacy of existing drugs. nih.gov Several series of quinazoline derivatives have been specifically investigated for their ability to inhibit bacterial efflux pumps, particularly the Resistance-Nodulation-Division (RND) family of transporters in Gram-negative bacteria. nih.govresearchgate.net Molecular modeling and in silico studies suggest that certain quinazoline derivatives are promising candidates as EPIs, potentially targeting pumps like the AcrAB-TolC complex in Escherichia coli. nih.govresearchgate.netmdpi.com By blocking these pumps, the quinazoline-based EPIs can increase the intracellular concentration of antibiotics, thus overcoming resistance. nih.gov

Research Findings on the Allosteric Inhibition Mechanisms of this compound Currently Unavailable

Following a comprehensive review of available scientific literature, no specific research findings or data pertaining to the investigation of allosteric inhibition mechanisms for the chemical compound this compound were identified.

Extensive searches were conducted to locate studies, detailed research findings, and data tables that would elucidate the allosteric inhibition properties of this specific molecule as requested. The search included various quinazoline derivatives and their known mechanisms of action. While the broader class of quinazoline-based compounds has been explored for various therapeutic roles, including as allosteric modulators of certain biological targets, the current body of scientific literature does not appear to contain specific studies focused on the allosteric inhibition profile of this compound.

Research on related compounds includes the investigation of quinazolinones as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) and quinazolin-4-one derivatives as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. However, these studies focus on structurally distinct molecules and their findings cannot be directly attributed to this compound.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables on the "Investigation of Allosteric Inhibition Mechanisms" for this compound is not possible at this time due to the absence of published data on this specific topic.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein receptor.

While numerous molecular docking studies have been conducted on various quinazoline (B50416) derivatives to explore their binding modes with targets like EGFR kinase, tubulin, and dihydrofolate reductase, specific docking studies detailing the binding interactions of 4-(Trifluoromethyl)quinazolin-2-amine with any particular protein target are not prominently documented. magtechjournal.comnih.govresearchgate.net Research on analogous structures, such as 4-anilinoquinazoline (B1210976) derivatives, has been performed to understand interactions within the ATP-binding site of EGFR, but these findings cannot be directly extrapolated to the title compound without specific computational experiments. nih.gov The presence of the trifluoromethyl group at the 4-position and the amine at the 2-position would create a unique electronic and steric profile that would necessitate a dedicated docking study to accurately predict its binding interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and flexibility of molecules over time, as well as the stability of ligand-protein complexes.

There are no specific molecular dynamics simulation studies reported in the literature for this compound. Such a study would be valuable to understand its conformational preferences in different solvent environments and to assess the dynamic stability of its potential complexes with biological targets. For related quinazoline derivatives, MD simulations have been used to analyze the stability of docked complexes, showing how the ligand and protein residues adapt to each other over time. nih.goveurjchem.comresearchgate.net For instance, simulations on 2-anilino 4-amino substituted quinazolines docked against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) have been used to confirm the stability of the ligand-protein complex. nih.gov A similar investigation for this compound would be required to understand its binding dynamics.

Predictive Modeling for Biological Activity and Pharmacokinetic Properties

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to build models that can predict the biological activity or pharmacokinetic properties of compounds based on their chemical structure. These models are valuable for prioritizing compounds for synthesis and testing.

Specific QSAR or predictive models for the biological activity of this compound have not been reported. QSAR studies have been developed for various classes of quinazoline derivatives to predict their anticancer, antimicrobial, or enzyme inhibitory activities. frontiersin.orgbiointerfaceresearch.comnih.govresearchgate.net These models are typically built on a series of related compounds with varying substituents to derive a correlation between structural features and activity. For a predictive model to be relevant to this compound, it would need to be included in the training or test set of such a study. Similarly, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are common for novel compounds, but specific, published predictive data for this compound is not available. researchgate.net General ADME predictions for classes of quinazolines have been made, suggesting that the scaffold can be optimized for drug-like properties. nih.gov

Preclinical Pharmacological Evaluation

In Vitro Cellular Assays

Derivatives of 4-(Trifluoromethyl)quinazolin-2-amine have demonstrated significant cytotoxic and antiproliferative effects across a wide array of human cancer cell lines. The potency of these compounds, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical modifications of the parent molecule and the cancer cell line being tested.

N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown notable activity against prostate (PC3, LNCaP), leukemia (K562), and cervical (HeLa) cancer cell lines. nih.govbohrium.comresearchgate.netresearchgate.net For instance, certain derivatives exhibited excellent antitumor activity against PC3, LNCaP, and K562 cells with IC50 values of 5.51, 4.51, and 8.49 μmol·L-1, respectively. researchgate.net Another study highlighted derivatives with potent activity against K562 cells, with IC50 values as low as 134.7 nM. nih.govbohrium.com Furthermore, some compounds in this series displayed stronger growth inhibitory activity on K562 and erythroleukemia (HEL) cells than the positive controls paclitaxel (B517696) and colchicine (B1669291). nih.gov

In studies involving 4-amino-2-trifluoromethyl quinazoline (B50416) derivatives, inhibitory activity was observed against lung (A549), cervical (HeLa), leukemia (K562), and prostate (PC-3, LNCaP) cancer cell lines. magtechjournal.com For example, one compound showed an inhibition rate of 49.3% against the PC-3 cell line at a concentration of 5 μmol·L-1. magtechjournal.com

Other research on 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives, a related structural class, also revealed high anti-proliferative activity against PC3, K562, and HeLa cells, with one compound showing IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively. researchgate.netnih.gov Additionally, quinazolinone derivatives have been tested against breast cancer cell lines (MCF-7), showing IC50 values in the low micromolar range. mdpi.com

Compound ClassCell LineCancer TypeIC50 ValueReference
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative (8b)PC3Prostate Cancer5.51 µM researchgate.net
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative (8b)LNCaPProstate Cancer4.51 µM researchgate.net
N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative (8b)K562Leukemia8.49 µM researchgate.net
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivative (13a)K562Leukemia134.7 nM nih.govbohrium.com
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivative (8i)K562Leukemia613.6 nM nih.govbohrium.com
2-(trifluoromethyl)quinolin-4-amine derivative (5e)PC3Prostate Cancer0.49 µM researchgate.netnih.gov
2-(trifluoromethyl)quinolin-4-amine derivative (5e)K562Leukemia0.08 µM researchgate.netnih.gov
2-(trifluoromethyl)quinolin-4-amine derivative (5e)HeLaCervical Cancer0.01 µM researchgate.netnih.gov
nih.govbohrium.comresearchgate.nettriazolo[4,3-c]quinazoline derivative (16)HCT-116Colon Carcinoma2.44 µM nih.gov
nih.govbohrium.comresearchgate.nettriazolo[4,3-c]quinazoline derivative (16)HepG2Hepatocellular Carcinoma6.29 µM nih.gov
Quinazoline sulfonamide derivative (4d)MCF-7Breast Cancer2.5 µM mdpi.com
Quinazoline sulfonamide derivative (4f)MCF-7Breast Cancer5 µM mdpi.com

The anticancer properties of this compound derivatives are, in part, attributable to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Biochemical assays have identified several enzymatic targets for these compounds.

One of the primary targets identified is Topoisomerase II (Topo II) , an enzyme crucial for managing DNA topology during replication and transcription. Certain nih.govbohrium.comresearchgate.nettriazolo[4,3-c]quinazoline derivatives containing a trifluoromethyl moiety have demonstrated significant Topo II inhibitory activity. nih.govnih.gov For example, the most active of these compounds displayed a Topo II inhibitory IC50 value of 15.16 µM. nih.gov The inhibition of Topo II by these compounds is often correlated with their cytotoxic effects. nih.govnih.gov

Another important target is tubulin . Derivatives of N-aryl-2-trifluoromethyl-quinazoline-4-amine have been identified as inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division. nih.gov These compounds disrupt cellular microtubule networks by targeting the colchicine binding site, leading to cell cycle arrest and apoptosis. nih.gov Similarly, a series of 2-(trifluoromethyl)quinolin-4-amine derivatives were found to inhibit tubulin polymerization, with one representative compound being similar to colchicine in its mechanism. researchgate.netnih.gov

More recently, Werner (WRN) helicase has been identified as a potential target. nih.govbohrium.comresearchgate.net WRN helicase plays a critical role in DNA repair, and its inhibition can be synthetically lethal in certain cancers. A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed as potential WRN-dependent anticancer agents, with some compounds showing increased sensitivity in cancer cells overexpressing WRN. nih.govbohrium.comresearchgate.net

Compound ClassEnzyme TargetIC50 ValueReference
nih.govbohrium.comresearchgate.nettriazolo[4,3-c]quinazoline derivative (16)Topoisomerase II15.16 µM nih.gov
nih.govbohrium.comresearchgate.nettriazolo[4,3-c]quinazoline derivative (17)Topoisomerase II17.66 µM nih.gov
nih.govbohrium.comresearchgate.nettriazolo[4,3-c]quinazoline derivative (18)Topoisomerase II18.28 µM nih.gov
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivativesTubulin PolymerizationNot specified nih.gov
2-(trifluoromethyl)quinolin-4-amine derivativesTubulin PolymerizationNot specified researchgate.netnih.gov
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivativesWerner (WRN) HelicaseActivity demonstrated by increased sensitivity in WRN-overexpressing cells nih.govbohrium.comresearchgate.net

Flow cytometry analysis has been instrumental in demonstrating that this compound derivatives can modulate cell cycle progression in cancer cells, often leading to arrest at specific phases. This disruption of the normal cell cycle is a key mechanism contributing to their antiproliferative effects.

Several studies have shown that these compounds can induce cell cycle arrest at the G2/M phase . For instance, certain N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives that inhibit tubulin polymerization were found to promote cell cycle arrest of leukemia cells at the G2/M phase. nih.gov A related 2-(trifluoromethyl)quinolin-4-amine derivative also arrested HeLa cells at the G2/M phase in a dose-dependent manner. nih.gov Similarly, a promising nih.govbohrium.comresearchgate.nettriazolo[4,3-c]quinazoline derivative was found to arrest the cell cycle of HepG-2 cells at the G2/M phase. nih.gov

In other cases, cell cycle arrest has been observed at the G1 phase . A study on novel quinazoline derivatives bearing a substituted-sulfonamide moiety found that the two most active compounds induced G1-phase cell cycle arrest in MCF-7 breast cancer cells. mdpi.com For example, treatment with one of these compounds at concentrations of 1.25, 2.5, and 5 µM for 24 hours increased the percentage of cells in the G1 phase from 57.91% in control cells to 62.51%, 64.95%, and 66.55%, respectively, with a corresponding decrease in the percentage of cells in the S and G2/M phases. mdpi.com

Additionally, some quinazoline derivatives have been reported to cause cell cycle arrest in the S phase in MCF-7 cells. researchgate.net

Compound ClassCell LineEffect on Cell CycleMethodReference
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivativesLeukemia cellsArrest at G2/M phaseFlow Cytometry nih.gov
2-(trifluoromethyl)quinolin-4-amine derivativeHeLaArrest at G2/M phaseFlow Cytometry nih.gov
nih.govbohrium.comresearchgate.nettriazolo[4,3-c]quinazoline derivative (18c)HepG-2Arrest at G2/M phaseFlow Cytometry nih.gov
Quinazoline sulfonamide derivative (4d)MCF-7Arrest at G1 phaseFlow Cytometry mdpi.com
Quinazoline derivative (12)MCF-7Arrest at S phaseFlow Cytometry researchgate.net

A significant body of evidence indicates that this compound derivatives induce cancer cell death through the process of apoptosis. This programmed cell death is a desirable outcome for anticancer therapies, and its induction by these compounds has been verified through various standard assays.

Annexin V staining is a common method used to detect early apoptosis, based on the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane. Flow cytometry analysis using Annexin V has confirmed the pro-apoptotic activity of several quinazoline derivatives. For example, treatment of MCF-7 cells with quinazoline sulfonamide derivatives led to a significant increase in the percentage of apoptotic cells as detected by Annexin V-FITC/PI staining. mdpi.com

The activation of caspases , a family of proteases that execute the apoptotic program, is another hallmark of this process. Studies have shown that quinazoline derivatives can activate key caspases. In MCF-7 cells, treatment with certain quinazoline Schiff bases led to the activation of initiator caspases-8 and -9, as well as the executioner caspases-3/7. nih.gov The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis, which is often triggered by cellular stress and the release of cytochrome c from the mitochondria. nih.gov The activation of caspase-8 points to the potential involvement of the extrinsic (death receptor) pathway as well. nih.gov The ability of these compounds to induce apoptosis is often linked to their efficacy in inhibiting cancer cell growth. nih.gov

To further elucidate the molecular mechanisms of action of this compound derivatives, researchers have employed techniques like Western blotting to study their effects on specific cellular proteins and signaling pathways. These studies provide insights into how these compounds engage their targets and modulate downstream cellular processes.

One important signaling pathway that has been shown to be affected is the EGFR/NF-κB pathway . The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when activated, can trigger multiple downstream pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in cancer cell proliferation and survival. A study on a series of novel 4-aminoquinazoline derivatives demonstrated that the most active compound, LU1501, inhibited the growth and proliferation of breast cancer cells by suppressing the EGFR/NF-κB pathway. arabjchem.org

Western blot analysis revealed that treatment with this compound led to a significant upregulation in the protein expression of NF-κB phospho-p65 and IκBα in SK-BR-3 breast cancer cells. arabjchem.org This suggests that the compound interferes with the normal regulation of this pathway, leading to an anti-proliferative effect. The ability of quinazoline derivatives to inhibit EGFR kinase activity has been a major focus of cancer drug development, and these findings further underscore the importance of this target. arabjchem.orgresearchgate.netekb.egresearchgate.net

In another study, Western blot analysis was used to confirm the overexpression of Werner (WRN) helicase in PC3 cells, which was then used to demonstrate the WRN-dependent anticancer activity of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. researchgate.net

In addition to their anticancer properties, quinazoline derivatives, including those with a trifluoromethyl group, have been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi. The efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies on various 2,3-disubstituted 4(3H)-quinazolinone derivatives have shown mild to high antibacterial effects, particularly against Gram-negative bacteria such as Escherichia coli. researchgate.net However, in the same study, Gram-positive bacteria like Listeria monocytogenes and Staphylococcus aureus were found to be less sensitive. researchgate.net The antifungal activity of these compounds has also been evaluated, with some derivatives showing good efficacy against fungal strains. researchgate.net

More specifically, newly synthesized 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated potent in vitro anti-bacterial and anti-fungal activities. researchgate.net For example, one derivative exhibited MICs of 1.56 µg/mL against E. coli and L. monocytogenes, while another showed a potent antifungal MIC of 0.097 µg/mL against Aspergillus flavus. researchgate.net

Research on quinazoline derivatives has also demonstrated antifungal activity against several plant fungi, with some compounds showing significant inhibition at concentrations of 150 and 300 mg/L. mdpi.com One particular compound exhibited a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at 300 mg/L. mdpi.com

While much of the research has focused on quinazolinone derivatives, the data suggests that the quinazoline scaffold, including trifluoromethyl-substituted variants, holds promise for the development of new antimicrobial agents.

Compound ClassMicroorganismMIC ValueReference
6,8-dibromo-4(3H)quinazolinone derivative (VIIa)Escherichia coli1.56 µg/mL researchgate.net
6,8-dibromo-4(3H)quinazolinone derivative (VIIa)Listeria monocytogenes1.56 µg/mL researchgate.net
6,8-dibromo-4(3H)quinazolinone derivative (VIIa)Salmonella typhimurium3.125 µg/mL researchgate.net
6,8-dibromo-4(3H)quinazolinone derivative (VIIc)Aspergillus flavus0.097 µg/mL researchgate.net
6,8-dibromo-4(3H)quinazolinone derivative (VIIc)Candida albicans0.78 µg/mL researchgate.net
Quinazoline derivative (2c)Fusarium oxysporum f. sp. Niveum62.42% inhibition at 300 mg/L mdpi.com

Antiparasitic Assays (e.g., Antiplasmodial Activity)

The quinazoline scaffold has been a subject of interest in the search for new antiparasitic agents. While direct antiplasmodial data for this compound is not extensively documented in publicly available literature, studies on structurally similar compounds suggest the potential of the trifluoromethyl-substituted quinazoline core in targeting parasitic infections.

Research into 2-anilino-4-amino substituted quinazolines has identified compounds with modest to potent activity against the asexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. europeanreview.orgacs.org For instance, a derivative, N4-Benzyl-N2-[4-(trifluoromethyl)phenyl]quinazoline-2,4-diamine, which incorporates a trifluoromethylphenyl group, has been synthesized and evaluated within this class of compounds. acs.org This highlights the exploration of trifluoromethyl moieties within the broader quinazoline scaffold for antimalarial drug discovery.

Furthermore, the antiplasmodial activity of quinazolinone-2-carboxamide derivatives has been investigated, with some analogs demonstrating activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. acs.org In one study, the replacement of an ethyl group with a trifluoromethyl group on the quinazolinone scaffold was explored to address potential metabolic liabilities. acs.org While this specific modification led to a compound with disappointing antiplasmodial activity, it underscores the ongoing investigation into the role of trifluoromethyl substitutions in optimizing the antimalarial properties of quinazoline-based compounds. acs.org

In a different but related heterocyclic system, N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine, a quinoline (B57606) derivative with two trifluoromethyl groups, demonstrated a 66% reduction in parasitemia in P. berghei-infected mice, consistent with its in vitro activity. nih.gov This finding in a closely related scaffold further supports the potential utility of the trifluoromethyl group in the design of novel antimalarial agents.

A series of quinazoline derivatives were also evaluated for their efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. In a mouse model of acute Chagas disease, a lead quinazoline compound demonstrated a significant reduction in parasitemia. dndi.org Additionally, other quinazoline derivatives have been assessed for their in vitro activity against various parasitic protozoans, including Trypanosoma brucei rhodesiense and Leishmania infantum. uantwerpen.be

Compound ClassParasiteKey FindingsReference
2-Anilino-4-amino substituted quinazolinesPlasmodium falciparumDerivatives show modest to potent activity against asexual stages. europeanreview.orgacs.org
Quinazolinone-2-carboxamide derivativesPlasmodium falciparum (3D7 and Dd2 strains)Some analogs show activity against both chloroquine-sensitive and -resistant strains. acs.org
N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-aminePlasmodium bergheiReduced parasitemia by 66% in an in vivo mouse model. nih.gov
Quinazoline derivativesTrypanosoma cruziA lead compound showed partial efficacy in a mouse model of acute Chagas disease. dndi.org

In Vivo Efficacy Studies in Relevant Animal Models

The in vivo evaluation of drug candidates in appropriate animal models is a crucial step to bridge the gap between in vitro activity and potential clinical utility. This section summarizes the in vivo efficacy of quinazoline derivatives in models of cancer, inflammation, and infectious diseases.

While in vitro studies have demonstrated the antiproliferative activity of various 4-amino-2-trifluoromethyl quinazoline derivatives against a range of human cancer cell lines, including prostate (PC-3, LNCaP), leukemia (K562), lung (A549), and cervical cancer (HeLa) cells, specific in vivo efficacy data for this compound in cancer xenograft models is limited in the available literature. magtechjournal.comresearchgate.net

However, studies on other quinazoline derivatives have shown promising in vivo anti-tumor activity. For instance, novel quinazoline derivatives have been evaluated in Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) bearing Swiss albino mice, where they demonstrated an ability to inhibit tumor growth. europeanreview.orgscispace.com In another study, novel covalent quinazoline inhibitors were assessed for their in vivo antitumor efficacy in NCI-H1975 mice xenografts for lung cancer. nih.gov These studies, while not on the exact compound of interest, suggest that the quinazoline scaffold can be a viable backbone for the development of in vivo active anticancer agents.

Compound ClassCancer ModelAnimal ModelKey FindingsReference
Novel Quinazoline derivativesEhrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA)Swiss albino miceInhibited tumor growth. europeanreview.orgscispace.com
Novel covalent quinazoline inhibitorsLung cancerNCI-H1975 mice xenograftsDemonstrated in vivo antitumor efficacy. nih.gov

For example, a series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov One of the lead compounds from this series demonstrated potential anti-inflammatory activity and lower toxicity. nih.gov In another study, a quinazoline derivative bearing an ibuprofen (B1674241) moiety was shown to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay using the 12-O-tetradecanoylphorbol-3-acetate (TPA) method. researchgate.net This highlights the potential of the quinazoline scaffold in developing potent anti-inflammatory agents.

Compound ClassInflammation ModelKey FindingsReference
Fluorine-substituted benzo[h]quinazoline-2-amine derivativesNot specifiedShowed potential anti-inflammatory activity with lower toxicity. nih.gov
Quinazoline derivative with ibuprofen12-O-tetradecanoylphorbol-3-acetate (TPA) induced inflammationFive times more potent than ibuprofen. researchgate.net

The in vivo efficacy of quinazoline derivatives has been explored in various infectious disease models, with a primary focus on malaria.

In the context of malaria, 2-anilino-4-amino substituted quinazolines have demonstrated oral efficacy in a 4-day murine model of the disease. nih.gov Similarly, a study on 2,3-disubstituted-4(3H)-quinazolinone derivatives reported significant in vivo antimalarial activity in mice infected with the P. berghei ANKA strain. nih.gov One of the tested compounds showed a mean percentage suppression of parasitemia of 72.86%. nih.gov As mentioned earlier, a trifluoromethyl-containing quinoline derivative was also found to be effective in a P. berghei-infected mouse model. nih.gov

Beyond malaria, a series of quinazoline compounds were found to have potential against Trypanosoma cruzi, with a lead compound showing partial efficacy in a mouse model of acute Chagas disease. dndi.org

Regarding bacterial infections, N2,N4-disubstituted quinazoline-2,4-diamines have been shown to be highly effective in an in vivo model of multidrug-resistant Staphylococcus aureus infection, proving more effective than tigecycline (B611373) in a murine model. researchgate.net

Compound ClassInfectious Disease ModelKey FindingsReference
2-Anilino-4-amino substituted quinazolinesMurine malaria modelDemonstrated oral efficacy. nih.gov
2,3-disubstituted-4(3H)-quinazolinonesP. berghei ANKA infected miceSignificant in vivo antimalarial activity with up to 72.86% suppression of parasitemia. nih.gov
Quinazoline derivativesMouse model of acute Chagas diseaseA lead compound showed partial efficacy. dndi.org
N2,N4-disubstituted quinazoline-2,4-diaminesMurine model of multidrug-resistant S. aureus infectionHighly effective, more so than tigecycline. researchgate.net

Preclinical Pharmacokinetic and Metabolic Stability Assessments (e.g., Microsomal Stability, Bioavailability in Animal Models)

The pharmacokinetic profile and metabolic stability of a compound are crucial determinants of its potential as a drug candidate. While specific data for this compound is not extensively reported, studies on related quinazoline derivatives provide valuable insights.

The metabolic stability of 2-anilino 4-amino substituted quinazolines has been assessed in both human and mouse liver microsomes. acs.org These studies are essential for predicting the in vivo clearance of the compounds. In the development of quinazolinone-2-carboxamide derivatives as antimalarials, the replacement of an ethyl group with a trifluoromethyl group was investigated as a strategy to improve metabolic stability. acs.orggriffith.edu.au This modification resulted in good metabolic stability in human liver microsomes, suggesting that the trifluoromethyl group can be beneficial in mitigating oxidative metabolism. acs.org

In another study, a series of 2-aminoquinazolin-4-(3H)-one derivatives were evaluated for their pharmacokinetic properties. nih.gov One of the lead compounds from this series exhibited promising in vitro pharmacokinetic properties, including high microsomal stability. nih.gov Furthermore, efforts to optimize the drug-like properties of quinazoline-based multi-targeted kinase inhibitors have led to the identification of orally bioavailable analogs. nih.gov Structural modifications to the quinazoline core resulted in a compound with an oral bioavailability of 54% in rats. nih.gov

Compound ClassAssessmentKey FindingsReference
2-Anilino 4-amino substituted quinazolinesMetabolic stability in human and mouse liver microsomesAssessed to predict in vivo clearance. acs.org
Quinazolinone-2-carboxamide derivativesMetabolic stability in human liver microsomesReplacement of an ethyl group with a trifluoromethyl group resulted in good metabolic stability. acs.org
2-Aminoquinazolin-4-(3H)-one derivativesIn vitro pharmacokinetic propertiesA lead compound showed high microsomal stability. nih.gov
Quinazoline-based multi-targeted kinase inhibitorsOral bioavailability in ratsStructural modifications led to a compound with 54% oral bioavailability. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.